Methyl 4-[(2-hexyl-4-methylphenyl)sulfanyl]benzoate
Description
Properties
CAS No. |
648436-68-4 |
|---|---|
Molecular Formula |
C21H26O2S |
Molecular Weight |
342.5 g/mol |
IUPAC Name |
methyl 4-(2-hexyl-4-methylphenyl)sulfanylbenzoate |
InChI |
InChI=1S/C21H26O2S/c1-4-5-6-7-8-18-15-16(2)9-14-20(18)24-19-12-10-17(11-13-19)21(22)23-3/h9-15H,4-8H2,1-3H3 |
InChI Key |
IDQGEXGHOYKFRO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1=C(C=CC(=C1)C)SC2=CC=C(C=C2)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Method 1: Direct Esterification
- Reagents: Methyl benzoate, 2-hexyl-4-methylphenyl thiol.
- Catalyst: Acid catalyst (e.g., sulfuric acid).
- Solvent: Toluene or dichloromethane.
- Mix methyl benzoate with 2-hexyl-4-methylphenyl thiol in a round-bottom flask.
- Add a catalytic amount of sulfuric acid and stir the mixture at reflux temperature.
- After completion (monitored by TLC), cool the reaction mixture and extract with a suitable organic solvent.
- Wash the organic layer with water, dry over anhydrous sodium sulfate, and evaporate to obtain crude this compound.
Yield: Typically around 70-80%.
Method 2: Palladium-Catalyzed Cross-Coupling
- Reagents: Methyl 2-bromo benzoate, 2-hexyl-4-methylphenyl sulfide.
- Catalyst: Palladium(0) complex (e.g., Pd(PPh₃)₂Cl₂).
- In an inert atmosphere, combine methyl 2-bromo benzoate and 2-hexyl-4-methylphenyl sulfide in a solvent such as tetrahydrofuran.
- Add the palladium catalyst and a base (e.g., potassium carbonate).
- Heat the mixture under reflux conditions for several hours.
- Upon completion, cool the mixture and perform liquid-liquid extraction to isolate the product.
Yield: Approximately 60-75%.
Characterization of Product
The synthesized this compound can be characterized using various spectroscopic techniques:
| Technique | Details |
|---|---|
| NMR Spectroscopy | $$ ^1H $$ NMR shows characteristic peaks for aromatic protons and aliphatic chains. |
| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight of the compound confirms identity. |
| IR Spectroscopy | Characteristic C=O stretch around 1700 cm$$^{-1}$$ and C-S stretch around 700 cm$$^{-1}$$. |
Comparative Analysis of Preparation Methods
A comparative analysis of the two preparation methods is summarized in the table below:
| Method | Yield (%) | Reaction Time | Complexity | Purification Steps |
|---|---|---|---|---|
| Direct Esterification | 70-80 | Few hours | Moderate | Simple extraction |
| Palladium-Catalyzed Coupling | 60-75 | Several hours | High | Liquid-liquid extraction |
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[(2-hexyl-4-methylphenyl)sulfanyl]benzoate can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, dry ether as solvent.
Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation, sulfuric acid as catalyst.
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: 4-[(2-hexyl-4-methylphenyl)sulfanyl]benzyl alcohol.
Substitution: Nitro or halogen-substituted derivatives.
Scientific Research Applications
Chemistry
In the field of chemistry, Methyl 4-[(2-hexyl-4-methylphenyl)sulfanyl]benzoate serves as a precursor for synthesizing more complex organic molecules. It can undergo various chemical reactions, including:
- Oxidation : The sulfanyl group can be oxidized to form sulfoxides or sulfones.
- Reduction : The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
- Substitution : Electrophilic aromatic substitution reactions can occur on the phenyl ring.
These reactions enable the development of new compounds with potential applications in pharmaceuticals and materials science .
Biology
Research into the biological activity of this compound has revealed potential antimicrobial properties. Compounds with similar structures have demonstrated the ability to inhibit bacterial DNA gyrase, suggesting that this compound may exhibit similar antimicrobial effects .
Additionally, its antioxidant properties could protect cells from oxidative stress, making it a candidate for further investigation in cellular protection studies .
Medicine
In medicinal chemistry, this compound is being explored for drug development. Its structural features may allow for interactions with specific biological targets, such as enzymes and receptors. This opens avenues for designing molecules with targeted therapeutic activities .
The biological activity of this compound may involve several mechanisms:
- Antimicrobial Activity : Potential to inhibit the growth of bacteria.
- Antioxidant Properties : Ability to scavenge free radicals.
- Cytotoxic Effects : Indications of cytotoxicity against cancer cell lines have been observed in related compounds .
Table 1: Biological Activities of Related Compounds
Case Studies and Research Findings
Several studies have investigated the biological effects of compounds structurally related to this compound:
Anticancer Activity
Research on thiadiazole derivatives has shown significant cytotoxicity against various cancer cell lines. Modifications in similar compounds have led to increased binding affinity for target proteins involved in cancer progression .
Antimicrobial Screening
In vitro assays indicate that compounds with sulfanyl groups exhibit varying degrees of antimicrobial activity against both Gram-positive and Gram-negative bacteria. This suggests that this compound could be evaluated for similar properties .
Oxidative Stress Protection
Studies suggest that certain benzoate derivatives can effectively scavenge free radicals, highlighting their potential in preventing oxidative damage within biological systems .
Mechanism of Action
The mechanism of action of Methyl 4-[(2-hexyl-4-methylphenyl)sulfanyl]benzoate depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The sulfanyl group can form interactions with thiol groups in proteins, potentially affecting their function.
Comparison with Similar Compounds
Structural Analogues in Medicinal Chemistry
Quinoline-Linked Piperazinyl Benzoates (C1–C7)
- Structure: These compounds (e.g., Methyl 4-(4-(2-Phenylquinoline-4-carbonyl)piperazin-1-yl)benzoate, C1) feature a piperazinyl-quinoline carbonyl group instead of the sulfanyl-linked aryl group. Substituents on the quinoline include halogens (Br, Cl, F), methylthio, methoxy, and trifluoromethyl groups .
- Properties : Synthesized as yellow/white solids via crystallization in ethyl acetate. Characterized by $ ^1H $ NMR and HRMS.
- Significance: The quinoline moiety is known for antimicrobial and anticancer activity, but the absence of biological data in limits direct comparison. Structural differences suggest divergent target profiles compared to the target compound.
Cyclopentapyrimidinone Derivatives (Q2/24)
- Structure: Methyl 4-[(4-oxo-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-2-yl)sulfanylmethyl]benzoate (Q2/24) replaces the hexyl-methylphenyl group with a sulfanylmethyl-linked cyclopentapyrimidinone ring .
- This selectivity is attributed to the heterocyclic substituent’s exosite binding .
Biphenyl Sulfanyl Benzoate ()
- Structure : Methyl 4-[(5-methyl-2-biphenylyl)sulfanyl]benzoate features a biphenyl group instead of the hexyl-methylphenyl substituent.
- Properties: Molecular weight = 334.43 g/mol, higher lipophilicity due to the biphenyl group.
Functional Analogues in Drug Design
Ureido and Acetamido Benzoates ()
- Examples : Methyl (S)-4-(2-(3-(3-chlorophenyl)ureido)-2-phenylacetamido)benzoate (4b) incorporates ureido and phenylacetamido groups.
Sulfanyl Pyrazole Metal Complexes ()
- Structure : N,N'-Pd/Pt complexes with sulfanyl pyrazole ligands (e.g., cyclohexylsulfanyl derivatives).
- Activity: Demonstrated apoptosis-inducing effects in cancer cells, with cyclohexyl substituents enhancing cytotoxicity.
Physicochemical and Pharmacokinetic Comparisons
- Lipophilicity : The target compound’s hexyl chain likely increases logP compared to Q2/24 (heterocyclic) and biphenyl derivatives (aromatic). This impacts bioavailability and blood-brain barrier penetration.
- Synthetic Routes : Most analogs are synthesized via nucleophilic substitution or coupling, followed by crystallization (e.g., ethyl acetate for C1–C7) .
Research Findings and Selectivity Insights
- MMP Inhibitors : Q2/24’s selectivity for MMP-13 over MMP-8 underscores the importance of substituent geometry in avoiding anti-targets. The target compound’s bulkier hexyl group may further modulate selectivity .
- Cytotoxicity : Sulfanyl pyrazole metal complexes () show substituent-dependent cytotoxicity, suggesting that the target compound’s alkyl chain could enhance interactions with hydrophobic enzyme pockets .
- Metabolic Stability : Benzoate esters (e.g., Q2/24, target compound) are generally resistant to esterase hydrolysis, favoring prolonged in vivo activity .
Biological Activity
Methyl 4-[(2-hexyl-4-methylphenyl)sulfanyl]benzoate is a compound of interest due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
This compound features a benzoate moiety linked to a sulfanyl group, which contributes to its unique chemical reactivity. The presence of the hexyl and methyl groups enhances its lipophilicity, potentially influencing its biological interactions.
The biological activity of this compound may involve several mechanisms:
- Antimicrobial Activity : Compounds with similar structures have demonstrated the ability to inhibit bacterial DNA gyrase, leading to antimicrobial effects. This mechanism suggests that this compound may possess similar properties, although specific studies are required for confirmation .
- Antioxidant Properties : Many benzoate derivatives exhibit antioxidant activities, which can protect cells from oxidative stress. The presence of the sulfanyl group may enhance these properties by facilitating electron transfer during redox reactions .
- Cytotoxic Effects : Research indicates that related compounds have shown cytotoxic effects against various cancer cell lines. For instance, derivatives with similar structural features have been reported to inhibit cell proliferation in MCF-7 breast cancer cells and other tumor models .
Table 1: Biological Activities of Related Compounds
Case Studies and Research Findings
Several studies have explored the biological effects of compounds structurally related to this compound:
- Anticancer Activity : A study on thiadiazole derivatives revealed significant cytotoxicity against multiple cancer cell lines, indicating that modifications in similar compounds could enhance therapeutic efficacy . The structural modifications in these derivatives often lead to increased binding affinity for target proteins involved in cancer progression.
- Antimicrobial Screening : In vitro assays have shown that compounds with sulfanyl groups exhibit varying degrees of antimicrobial activity against Gram-positive and Gram-negative bacteria. This suggests that this compound could be evaluated for similar properties .
- Oxidative Stress Protection : Research indicates that certain benzoate derivatives can scavenge free radicals effectively. The antioxidant capacity is crucial for potential applications in preventing oxidative damage in biological systems .
Q & A
Q. What synthetic methodologies are commonly employed to prepare Methyl 4-[(2-hexyl-4-methylphenyl)sulfanyl]benzoate?
- Methodological Answer : The synthesis typically involves thioether formation via nucleophilic aromatic substitution. A plausible route includes reacting 4-mercaptobenzoic acid methyl ester with 2-hexyl-4-methylbromobenzene under basic conditions (e.g., K₂CO₃ in DMF) at 80–100°C. Catalytic FeCl₃ may enhance reactivity . Post-synthesis purification often employs column chromatography (silica gel, ethyl acetate/hexane eluent) and recrystallization from ethanol.
Q. Which analytical techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR spectroscopy : Confirm regiochemistry via ¹H/¹³C NMR (e.g., aromatic proton splitting patterns, hexyl chain integration).
- HPLC : Use a C18 column with methanol/buffer mobile phase (pH 4.6, sodium 1-octanesulfonate) to assess purity .
- Mass spectrometry : High-resolution ESI-MS verifies molecular ion [M+H]⁺ and fragmentation patterns.
Q. What are the typical oxidation products of the sulfanyl group in this compound?
- Methodological Answer : Controlled oxidation with H₂O₂ or mCPBA yields sulfoxide (mono-oxidized) or sulfone (di-oxidized) derivatives. Reaction monitoring via TLC (Rf shift) and IR spectroscopy (S=O stretch at ~1050 cm⁻¹) is recommended .
Advanced Research Questions
Q. How can contradictions in crystallographic data for this compound be resolved?
- Methodological Answer :
- Use SHELXL for structure refinement, especially for disordered hexyl chains. Apply TWIN commands for twinned crystals .
- Validate hydrogen bonding and π-π stacking interactions using ORTEP-3 for graphical representation .
- Cross-validate with WinGX suite tools for symmetry checks and data merging .
Q. What computational approaches model the electronic effects of the sulfanyl substituent?
- Methodological Answer :
- Density Functional Theory (DFT) : Optimize geometry at B3LYP/6-311G(d,p) level to assess sulfur’s electron-withdrawing/donating effects on the benzoate moiety.
- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., S···H contacts) using crystallographic data from analogous structures .
Q. How does the hexyl chain length influence biological activity compared to shorter/longer analogs?
- Methodological Answer :
- Comparative SAR studies : Synthesize analogs (e.g., butyl, octyl chains) and evaluate lipid membrane permeability via logP measurements (HPLC) or PAMPA assays.
- Molecular dynamics simulations : Model hexyl chain flexibility and hydrophobic interactions with protein targets (e.g., using GROMACS) .
Q. What strategies mitigate side reactions during nucleophilic aromatic substitution?
- Methodological Answer :
- Temperature control : Maintain ≤100°C to avoid elimination byproducts.
- Protecting groups : Temporarily esterify the benzoate to prevent nucleophilic attack at the carbonyl .
- In-situ monitoring : Use FT-IR to track thiolate anion formation (S-H stretch disappearance at ~2550 cm⁻¹).
Data Interpretation & Optimization
Q. How can conflicting HPLC purity results be reconciled with NMR data?
- Methodological Answer :
- Spiking experiments : Add a known impurity standard to confirm co-elution.
- 2D NMR (COSY, HSQC) : Detect minor impurities masked by solvent peaks or overlapping signals.
- Ion-pair chromatography : Adjust sodium 1-octanesulfonate concentration to improve resolution of polar byproducts .
Q. What experimental conditions optimize sulfone formation without over-oxidation?
- Methodological Answer :
- Stoichiometric control : Use 1.1 equiv of mCPBA in CH₂Cl₂ at 0°C for sulfoxide; increase to 2.2 equiv at 25°C for sulfone.
- Quenching : Add Na₂S₂O₃ to terminate oxidation and prevent degradation.
- Kinetic monitoring : Track reaction progress via UV-Vis (λ ~270 nm for sulfone) .
Structural & Functional Insights
Q. How does the sulfanyl group’s orientation impact crystal packing?
- Methodological Answer :
- X-ray crystallography : Compare torsion angles (C-S-C-C) in multiple crystal forms.
- Hirshfeld analysis : Quantify S···H and S···π interactions using CrystalExplorer .
- Thermal analysis (DSC/TGA) : Correlate packing density with melting point/thermal stability.
Q. What role does the hexyl chain play in stabilizing transition states during reactions?
- Methodological Answer :
- DFT transition-state modeling : Identify steric effects using Gaussian09 with Nudged Elastic Band (NEB) method.
- Kinetic isotope effects (KIE) : Compare kH/kD for reactions involving deuterated hexyl chains .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
